molecular formula C13H15Cl2NO4 B12111275 2,4-Dichlorophenoxyacetylvaline CAS No. 7407-66-1

2,4-Dichlorophenoxyacetylvaline

Katalognummer: B12111275
CAS-Nummer: 7407-66-1
Molekulargewicht: 320.16 g/mol
InChI-Schlüssel: GPBUKZZLRKVOJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichlorophenoxyacetylvaline: is a synthetic organic compound that combines the structural elements of 2,4-dichlorophenoxyacetic acid and valine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenoxyacetylvaline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of 2,4-Dichlorophenoxyacetic Acid: Using large reactors to handle the exothermic reaction between 2,4-dichlorophenol and chloroacetic acid.

    Automated Coupling with Valine: Employing automated systems to ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichlorophenoxyacetylvaline can undergo several types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2,4-dichlorophenoxyacetic acid derivatives.

    Reduction: Formation of 2,4-dichlorophenoxyethanol derivatives.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dichlorophenoxyacetylvaline has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxyacetic acid derivatives.

    Biology: Investigated for its potential effects on plant growth and development due to its structural similarity to plant hormones.

    Medicine: Explored for its potential as a prodrug, where the valine moiety could enhance the bioavailability of the active phenoxyacetic acid derivative.

    Industry: Utilized in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dichlorophenoxyacetylvaline involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes involved in amino acid metabolism due to the presence of the valine moiety.

    Pathways Involved: It may affect pathways related to protein synthesis and degradation, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenoxyacetylvaline can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but lacking the valine moiety.

    2,4-Dichlorophenoxyacetylglycine: Another derivative where glycine replaces valine, potentially altering its biological activity.

    2,4-Dichlorophenoxyacetylalanine: Similar to the valine derivative but with alanine, which may affect its solubility and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of a herbicidal phenoxyacetic acid moiety with an amino acid, which could provide dual functionality in biological systems and enhance its applicability in various fields.

Eigenschaften

CAS-Nummer

7407-66-1

Molekularformel

C13H15Cl2NO4

Molekulargewicht

320.16 g/mol

IUPAC-Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C13H15Cl2NO4/c1-7(2)12(13(18)19)16-11(17)6-20-10-4-3-8(14)5-9(10)15/h3-5,7,12H,6H2,1-2H3,(H,16,17)(H,18,19)

InChI-Schlüssel

GPBUKZZLRKVOJZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.